Chemical structure and physical properties of desmethyl erlotinib carboxylate acid
Chemical structure and physical properties of desmethyl erlotinib carboxylate acid
An In-Depth Technical Guide to Desmethyl Erlotinib Carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of desmethyl erlotinib carboxylic acid, a principal metabolite of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Intended for researchers, medicinal chemists, and drug metabolism scientists, this document delineates the compound's chemical structure, physicochemical properties, metabolic formation, and biological significance. Furthermore, it offers detailed, field-proven protocols for its analysis and quantification in biological matrices, underpinned by a rationale for key experimental choices. This guide serves as a critical resource for professionals engaged in the pharmacokinetics, pharmacodynamics, and bioanalytical method development related to erlotinib and its metabolic fate.
Introduction: Erlotinib and the Significance of its Metabolism
Erlotinib (marketed as Tarceva®) is a first-generation, reversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1][2] Its therapeutic action, primarily in non-small cell lung cancer (NSCLC) and pancreatic cancer, involves competitive inhibition of the ATP binding site within the EGFR kinase domain, which blocks downstream signaling pathways essential for tumor cell proliferation and survival.[1][3]
The clinical efficacy and safety profile of erlotinib are intrinsically linked to its complex metabolic profile. Following oral administration, erlotinib undergoes extensive biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the major contributor.[3][4] This metabolic activity gives rise to a number of metabolites, some of which retain pharmacological activity while others are products of detoxification pathways destined for excretion.
Among these, desmethyl erlotinib carboxylic acid (also known as metabolite M11) represents one of the three most significant biotransformation products found in vivo.[5] Understanding the chemical and physical properties of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic characterization of erlotinib. Its formation and clearance rates can influence the overall exposure to the active moieties and provide insights into inter-individual variability in drug response.
Chemical Identity and Structure
Desmethyl erlotinib carboxylic acid is the product of sequential O-demethylation and oxidation of one of erlotinib's 2-methoxyethoxy side chains.[5] This structural modification significantly increases the molecule's polarity, a key step in facilitating its elimination from the body.
| Identifier | Value |
| IUPAC Name | 2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]acetic acid[6][7] |
| Common Name | Desmethyl Erlotinib Carboxylate Acid, Erlotinib Metabolite M11 |
| CAS Number | 1170354-84-3; 882172-60-3[6][7] |
| Molecular Formula | C₂₁H₁₉N₃O₅[6][8] |
| Molecular Weight | 393.4 g/mol [6] |
| Canonical SMILES | COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O[6] |
| InChI Key | KNCLPBMNMFPIIO-UHFFFAOYSA-N[6] |
Physicochemical Properties
The physicochemical properties of a drug metabolite are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The conversion of erlotinib to its carboxylic acid derivative dramatically alters these properties.
Rationale for Significance:
-
Solubility: The introduction of the carboxylic acid group, which is ionizable, generally increases aqueous solubility compared to the parent drug, particularly at physiological pH. This enhanced solubility is a primary driver for its efficient renal and biliary excretion.[9]
-
pKa: The pKa of the carboxylic acid group dictates its ionization state. At physiological pH (~7.4), the carboxyl group will be predominantly deprotonated (COO-), rendering the molecule negatively charged and limiting its ability to cross cell membranes passively.
-
LogP: The partition coefficient (LogP) is a measure of lipophilicity. The addition of the polar carboxyl group significantly lowers the LogP value relative to erlotinib, indicating reduced lipophilicity and a decreased propensity to partition into lipid bilayers or bind to plasma proteins.
Table of Physicochemical Properties:
| Property | Value / Description | Source |
| Molecular Weight | 393.4 g/mol | PubChem[6] |
| XLogP3 (Computed) | 3.1 | PubChem[6] |
| Hydrogen Bond Donors | 2 | PubChem[6] |
| Hydrogen Bond Acceptors | 8 | PubChem[6] |
| Polar Surface Area | 103 Ų | PubChem[6] |
| Appearance | Assumed to be a white to off-white solid. | N/A |
| Solubility | Expected to have low solubility in water but be soluble in organic solvents like DMSO and methanol. Aqueous solubility increases at higher pH. | General Chemical Principles[9] |
Metabolic Pathway of Erlotinib
Erlotinib is eliminated predominantly through metabolism.[5] While several metabolic pathways exist, three are considered major routes of biotransformation.[5][10] The formation of desmethyl erlotinib carboxylic acid (M11) occurs via a two-step process involving O-demethylation of a side chain, which produces the active metabolite OSI-420 (M14), followed by oxidation of the resulting alcohol to a carboxylic acid.[5]
Biological Activity and Significance
While the O-desmethyl metabolite OSI-420 (M14) is pharmacologically active and considered equipotent to the parent drug erlotinib, the further oxidation to the carboxylic acid derivative (M11) is a detoxification step.[1][11] The addition of the highly polar carboxyl group facilitates excretion and effectively terminates the biological activity of the molecule.
Therefore, desmethyl erlotinib carboxylic acid is considered an inactive metabolite . Its primary significance lies in pharmacokinetics:
-
Marker of Metabolism: Plasma and urine concentrations of M11 can serve as a direct marker for the activity of the CYP3A4 and subsequent oxidative pathways responsible for erlotinib clearance.
-
Contribution to Excretion: As one of the most abundant metabolites, M11 accounts for a significant portion (approximately 29.4%) of the recovered dose in human excretion studies, highlighting its importance in the overall elimination of the drug.[5]
Analytical Methodologies
Accurate quantification of desmethyl erlotinib carboxylic acid in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies. The gold-standard technique for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) due to its superior sensitivity and selectivity.[10][12]
Workflow for Quantification in Human Plasma
The following diagram and protocol outline a robust and validated workflow for analyzing this metabolite.
Detailed Experimental Protocol
Objective: To quantify the concentration of desmethyl erlotinib carboxylic acid in human plasma.
1. Materials and Reagents:
- Human plasma (K₂EDTA anticoagulant)
- Desmethyl Erlotinib Carboxylic Acid certified reference standard
- Stable Isotope Labeled Internal Standard (IS), e.g., ¹³C₆-OSI-420 or a related compound
- Acetonitrile (HPLC or Optima grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water (18.2 MΩ·cm)
- Microcentrifuge tubes or 96-well deep-well plates
2. Sample Preparation (Protein Precipitation):
- Causality: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins (like albumin) which can interfere with the analysis and foul the HPLC column and mass spectrometer. Acetonitrile is a common choice as it efficiently denatures proteins while ensuring the analyte of interest remains in the supernatant.
- Aliquot 50 µL of plasma samples, calibration standards, and quality controls into a 96-well plate.
- Add 10 µL of the internal standard working solution (in 50% acetonitrile) to each well. The IS is critical for correcting for variability in sample processing and instrument response.
- Add 150 µL of ice-cold acetonitrile to each well to precipitate proteins.
- Seal the plate and vortex for 2 minutes at high speed.
- Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for injection.
3. HPLC-MS/MS Conditions (Representative):
- Causality: A C18 reversed-phase column is chosen for its ability to retain and separate moderately polar molecules. A gradient elution (changing the ratio of aqueous to organic solvent) is necessary to ensure the analyte is eluted with a sharp peak shape for good sensitivity and is separated from other endogenous plasma components.
- HPLC System: Agilent 1290 Infinity II or equivalent
- Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
- Analyte: Q1: 394.1 -> Q3: [Specific product ion]
- Internal Standard: Q1: [IS mass] -> Q3: [IS product ion]
- Note: Specific product ions and collision energies must be optimized empirically by infusing the pure standard.
4. Data Analysis and Validation:
- The analyte concentration is determined by calculating the ratio of the analyte peak area to the internal standard peak area.
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (1/x²) linear regression.
- The protocol's trustworthiness is established by a validation process including assessments of accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines (e.g., FDA or EMA).
Conclusion
Desmethyl erlotinib carboxylic acid (M11) is a structurally defined, inactive, and major metabolite of erlotinib. Its chemical properties, characterized by increased polarity, are ideally suited for facilitating the elimination of the parent drug from the body. While devoid of pharmacological activity, its quantification is indispensable for a thorough understanding of erlotinib's metabolic clearance and overall pharmacokinetic profile. The HPLC-MS/MS methodologies detailed herein provide a robust framework for its accurate measurement, enabling researchers to precisely characterize the metabolic fate of erlotinib in both preclinical and clinical settings.
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